molecular formula C13H7ClN4 B1425236 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1125406-99-6

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

カタログ番号: B1425236
CAS番号: 1125406-99-6
分子量: 254.67 g/mol
InChIキー: YBEQOLPTZPSMNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1125406-99-6) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a chlorine atom at position 6 and a benzonitrile group at position 2. Its molecular formula is C₁₃H₇ClN₄, with a molecular weight of 254.67 g/mol . The compound is typically stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile typically involves the reaction of 3-amino-6-chloropyridazine with 3-cyanobenzyl bromide under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

化学反応の分析

Types of Reactions

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar imidazo-pyridazine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-b]pyridazine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chloro substituent may enhance the compound's potency and selectivity against tumor cells.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against specific bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Inhibitors of Protein Kinases

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile has been studied as a potential inhibitor of various protein kinases involved in cancer and inflammatory diseases. Protein kinases are critical targets in drug development due to their role in cell signaling pathways that regulate cell growth and survival.

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biological studies to understand cellular mechanisms better. It can be used to label specific biomolecules or cellular structures, facilitating the study of their functions in live cells.

Case Study 1: Anticancer Research

A study conducted by Zhang et al. (2023) demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

In a screening study by Lee et al. (2024), the compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated that it showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Environmental Applications

Recent investigations have also explored the environmental impact and degradation pathways of this compound in aquatic systems. Understanding its persistence and degradation products is crucial for assessing its ecological risk.

Summary Table of Applications

Application AreaDescription
Anticancer ActivityInduces apoptosis in cancer cells; potential for drug development
Antimicrobial PropertiesInhibitory effects on bacterial strains; candidate for new antibiotics
Protein Kinase InhibitionPotential inhibitor for various kinases involved in disease pathways
Molecular ProbesUsed to label biomolecules for cellular function studies
Environmental ImpactInvestigated for persistence and degradation in aquatic systems

作用機序

The mechanism of action of 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit TAK1 kinase, which plays a role in various cellular signaling pathways . This inhibition can lead to the modulation of inflammatory responses and other cellular processes.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues: Halogen and Functional Group Variations

Bromo-Substituted Analog

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1263284-55-4) replaces chlorine with bromine, resulting in a molecular weight of 299.14 g/mol (C₁₃H₇BrN₄) . The bromine atom increases molecular weight by ~44.47 g/mol compared to the chloro derivative, which may enhance lipophilicity and alter binding kinetics in biological systems. This compound is stored at -20°C, suggesting greater instability than its chloro counterpart .

Positional Isomer: 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile

Crystallographic data () reveal a planar imidazopyridazine ring system with a tetragonal crystal lattice (space group I41/a, a = 13.5513 Å, c = 24.566 Å). Non-classical hydrogen bonds stabilize its packing, which may influence solubility and melting behavior compared to the 3-substituted derivative .

Ester Derivatives

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-98-7, C₁₀H₁₀ClN₃O₂) replaces the benzonitrile with an ester group, reducing molecular weight to 239.66 g/mol . The ester group enhances hydrophilicity but introduces hydrolytic instability under acidic or basic conditions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile C₁₃H₇ClN₄ 254.67 6-Cl, 3-benzonitrile Sealed, dry, 2–8°C
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile C₁₃H₇BrN₄ 299.14 6-Br, 3-benzonitrile -20°C, protected from light
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile C₁₃H₇ClN₄ 254.67 6-Cl, 4-benzonitrile Not specified
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate C₁₀H₁₀ClN₃O₂ 239.66 6-Cl, 2-COOEt Inert atmosphere, 2–8°C

生物活性

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, with the CAS number 1125406-99-6, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13_{13}H7_{7}ClN4_{4}
  • Molecular Weight : 254.67 g/mol
  • Structure : The compound features a chloroimidazo-pyridazine moiety linked to a benzonitrile group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves coupling reactions using palladium-catalyzed methodologies. For instance, one method includes reacting 6-chloro-3-iodo-imidazo[1,2-b]pyridazine with 4-cyanophenylboronic acid in the presence of a palladium catalyst under microwave irradiation .

Anticancer Properties

Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit PD-1/PD-L1 interactions, which are crucial in cancer immune evasion. In a study involving various synthesized compounds, one derivative demonstrated an IC50_{50} value of 8.52 μM against PD-L1 binding . This suggests that modifications to the imidazo-pyridazine structure can enhance its efficacy in targeting immune checkpoints.

Kinase Inhibition

The biological activity of this compound may also extend to kinase inhibition. Compounds with similar structures have been reported to exhibit selectivity against various protein kinases. A comparative study indicated that certain imidazo derivatives showed promising selectivity profiles when tested against a panel of kinases . This positions the compound as a potential candidate for further development in kinase-related therapeutic applications.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of related compounds. For instance, compounds derived from the imidazo-pyridazine scaffold were tested for their effects on cancer cell lines, showing varied levels of cytotoxicity and apoptosis induction .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications in substituents can significantly affect the biological activity of these compounds. The introduction of different functional groups at specific positions on the imidazo ring has been shown to enhance or diminish activity against target proteins .

Data Tables

Compound IC50_{50} (μM) Target Notes
Compound 78.52PD-L1Most potent among synthesized derivatives
Compound 612.28PD-L1Moderate activity
Compound 8a14.08PD-L1Lower activity due to structural changes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via palladium-catalyzed direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine with aryl halides. Key steps include:

  • Catalyst System : Pd(OAc)₂ with ligands like XPhos or SPhos in polar solvents (e.g., pentan-1-ol or DMA) at 100–120°C .
  • Substrate Scope : Aryl bromides with electron-withdrawing groups (e.g., nitro, cyano) yield higher reactivity due to enhanced electrophilicity .
  • Optimization : Adjusting solvent polarity (DMA for chlorides vs. pentan-1-ol for bromides) and catalyst loading (1–2 mol%) improves turnover frequency (TOF) up to 620 h⁻¹ .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR/IR Analysis : 1^1H and 13^13C NMR confirm regiochemistry (e.g., singlet for imidazo C-H at δ 8.59 ppm) and nitrile stretching (IR: 2,209 cm⁻¹) .
  • X-Ray Crystallography : Single-crystal studies (e.g., space group I41/a, a = 13.5513 Å, c = 24.566 Å) reveal planarity of the imidazopyridazine core (max deviation: 0.015 Å) and intermolecular C–H⋯Cl/N interactions stabilizing the lattice .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: Electronic modulation of aryl halides significantly impacts yields:

  • Electron-Deficient Aryl Halides (e.g., 4-cyano bromobenzene): Higher yields (62–89%) due to facilitated oxidative addition to Pd(0) .
  • Steric Hindrance : Bulky substituents (e.g., 2,4,6-trimethylbenzaldehyde) reduce reactivity, necessitating longer reaction times or higher temperatures .
  • Contradictions : Direct C2-arylation fails due to unfavorable coordination geometry, requiring pre-functionalization (e.g., bromination) for Suzuki couplings .

Q. What challenges arise in achieving regioselectivity during synthesis?

Methodological Answer: Regioselectivity is influenced by:

  • Substrate Design : Using 6-chloroimidazo[1,2-b]pyridazine directs arylation to C3, as the C2 position is sterically hindered by the chloro group .
  • Competing Pathways : Attempted direct C2-arylation of 3-(4-fluorophenyl) derivatives fails, necessitating a two-step approach: bromination at C2 followed by Suzuki-Miyaura coupling (86–89% yield) .

Q. Structural and Stability Analysis

Q. What are the key crystallographic features governing molecular stability?

Methodological Answer:

  • Crystal Packing : Parallel stacking via C–H⋯Cl (2.89 Å) and C–H⋯N (2.76 Å) interactions enhances thermal stability (decomposition >250°C) .
  • Planarity : The imidazopyridazine ring’s near-perfect planarity (torsion angles <1.5°) minimizes steric strain, favoring π-π stacking in solid-state .

Q. How is purity validated in synthesized batches?

Methodological Answer:

  • HPLC : Retention times (12.0–13.9 min) with C18 columns (ACN/H₂O gradient) confirm >95% purity .
  • Elemental Analysis : Close agreement between calculated (C 64.18%, H 3.23%) and experimental values (C 64.28%, H 3.45%) ensures stoichiometric integrity .

特性

IUPAC Name

3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEQOLPTZPSMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676477
Record name 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125406-99-6
Record name 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 mmol 3-(2-bromoacetyl)benzonitrile and 1 mmol 6-chloropyridazin-3-amine in 10 ml EtOH were heated to reflux for 12 h, then cooled to room temperature. The orange-red precipitate was collected by filtration, washed with cold EtOH, and air-dried to give the 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (125 mg, 50%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。